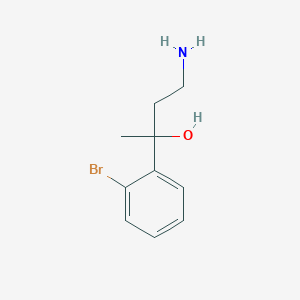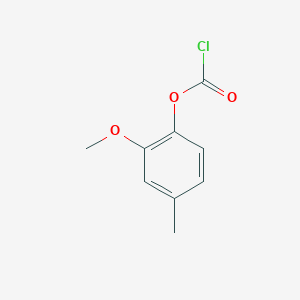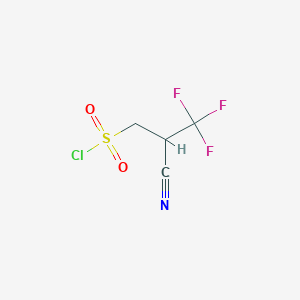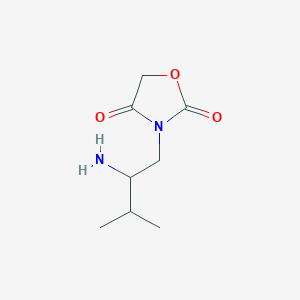
2-Amino-6-(isopropylamino)1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is a chemical compound belonging to the triazine family Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the reaction of cyanuric chloride with isopropylamine. The reaction is carried out under controlled conditions, usually in the presence of a base such as sodium hydroxide, to facilitate the substitution of chlorine atoms with isopropylamine groups. The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 2-N-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
2-N-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the isopropyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
2-N-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It is being investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-N-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triamino-1,3,5-triazine: Known for its use in the production of melamine resins.
2-Amino-4,6-dimethyl-1,3,5-triazine: Used in the synthesis of herbicides and other agrochemicals.
2,4-Diamino-6-chloro-1,3,5-triazine: Known for its antimicrobial properties.
Uniqueness
2-N-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its specific isopropyl substitution, which imparts unique chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
69844-52-6 |
|---|---|
Formule moléculaire |
C6H11N5 |
Poids moléculaire |
153.19 g/mol |
Nom IUPAC |
2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H11N5/c1-4(2)10-6-9-3-8-5(7)11-6/h3-4H,1-2H3,(H3,7,8,9,10,11) |
Clé InChI |
WBEKRMVYCWRRDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=NC=NC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride](/img/structure/B13220004.png)


![2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine](/img/structure/B13220029.png)
![2-[(3-Fluorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13220048.png)

![N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B13220064.png)
![N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13220072.png)
